molecular formula C11H19FN2O B13410010 2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone CAS No. 76825-94-0

2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone

Katalognummer: B13410010
CAS-Nummer: 76825-94-0
Molekulargewicht: 214.28 g/mol
InChI-Schlüssel: FXFZVGONUOFJJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorine atom, a piperazine ring, and a 3-methyl-2-buten-1-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone typically involves the reaction of 2-fluoroacetophenone with 1-(3-methyl-2-buten-1-yl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and piperazine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Methyl-2-buten-1-yl)piperazine
  • 2-Fluoroacetophenone
  • 1-(2-Fluoroethyl)piperazine

Uniqueness

2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone is unique due to the presence of both a fluorine atom and a 3-methyl-2-buten-1-yl substituent on the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

76825-94-0

Molekularformel

C11H19FN2O

Molekulargewicht

214.28 g/mol

IUPAC-Name

2-fluoro-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C11H19FN2O/c1-10(2)3-4-13-5-7-14(8-6-13)11(15)9-12/h3H,4-9H2,1-2H3

InChI-Schlüssel

FXFZVGONUOFJJX-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCN1CCN(CC1)C(=O)CF)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.